molecular formula C15H13N3O3S2 B2689568 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 923202-54-4

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2689568
CAS No.: 923202-54-4
M. Wt: 347.41
InChI Key: HCBMNUVVKZCPJK-UHFFFAOYSA-N
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Description

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of thiophene, thiazole, and furan rings These heterocyclic structures are known for their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions that incorporate the formation of thiophene, thiazole, and furan rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

For the thiazole ring, the Hantzsch thiazole synthesis is frequently employed, which involves the cyclization of α-haloketones with thioamides . The furan ring can be synthesized using the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while nucleophilic substitution on the furan ring can introduce alkyl or aryl groups.

Scientific Research Applications

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-13(16-8-11-3-2-6-22-11)7-10-9-23-15(17-10)18-14(20)12-4-1-5-21-12/h1-6,9H,7-8H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMNUVVKZCPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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